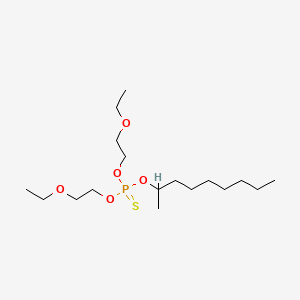
2-Furaldehyde, 5-nitro-, (7-(2,3-dihydroxypropyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-8-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furaldehyde, 5-nitro-, (7-(2,3-dihydroxypropyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-8-yl)hydrazone is a complex organic compound with significant potential in various scientific fields. This compound features a furan ring substituted with a nitro group and a hydrazone linkage to a purine derivative. Its unique structure allows it to participate in diverse chemical reactions and applications.
Preparation Methods
The synthesis of 2-Furaldehyde, 5-nitro-, (7-(2,3-dihydroxypropyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-8-yl)hydrazone typically involves the reaction of 5-nitro-2-furaldehyde with a hydrazine derivative of the purine compound. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Acidic or basic catalysts to facilitate the condensation reaction
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon for hydrogenation reactions
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Furaldehyde, 5-nitro-, (7-(2,3-dihydroxypropyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-8-yl)hydrazone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group and hydrazone linkage play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar compounds include other nitrofuran derivatives and purine-based hydrazones. Compared to these compounds, 2-Furaldehyde, 5-nitro-, (7-(2,3-dihydroxypropyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-8-yl)hydrazone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
List of similar compounds
- 5-Nitro-2-furaldehyde semicarbazone
- Metronidazole
- Nitrofurantoin
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
78960-58-4 |
|---|---|
Molecular Formula |
C15H17N7O7 |
Molecular Weight |
407.34 g/mol |
IUPAC Name |
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C15H17N7O7/c1-19-12-11(13(25)20(2)15(19)26)21(6-8(24)7-23)14(17-12)18-16-5-9-3-4-10(29-9)22(27)28/h3-5,8,23-24H,6-7H2,1-2H3,(H,17,18)/b16-5+ |
InChI Key |
JFIDRWAJOCGDGR-FZSIALSZSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=C(O3)[N+](=O)[O-])CC(CO)O |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(O3)[N+](=O)[O-])CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


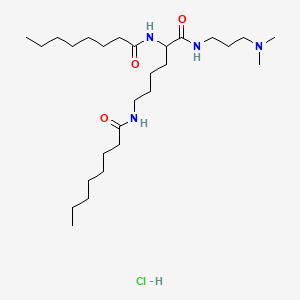
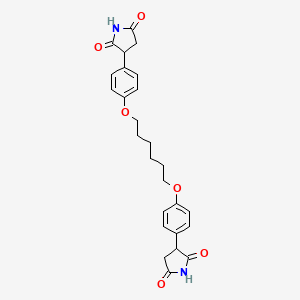
![N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide](/img/structure/B12716129.png)
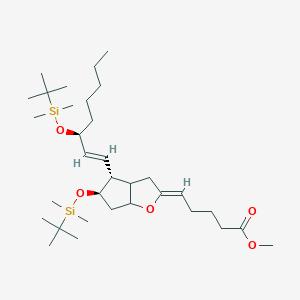
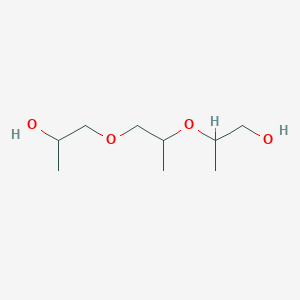
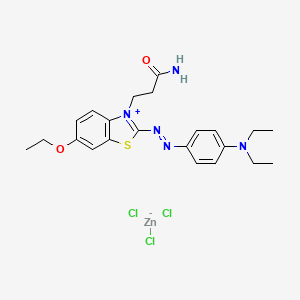

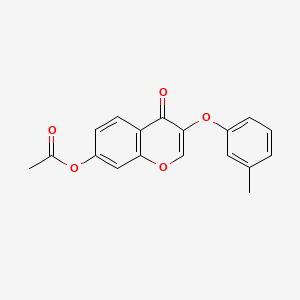

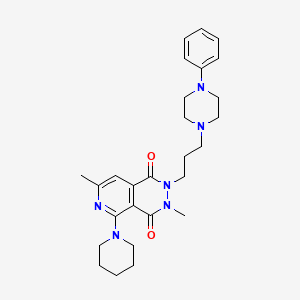
![amino-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;sulfate](/img/structure/B12716173.png)

![5,42-diazadodecacyclo[25.18.2.02,22.04,20.06,19.07,16.09,14.024,46.028,41.031,40.033,38.043,47]heptatetraconta-1(45),2,4(20),5,7(16),9,11,13,18,21,23,27,29,31,33,36,38,40,42,46-icosaene-8,15,26,35,44-pentone](/img/structure/B12716189.png)
